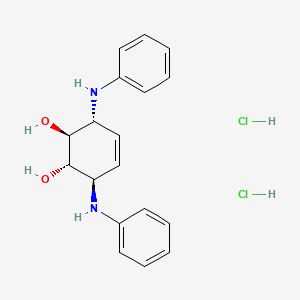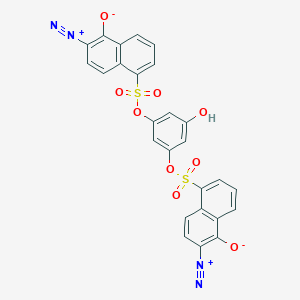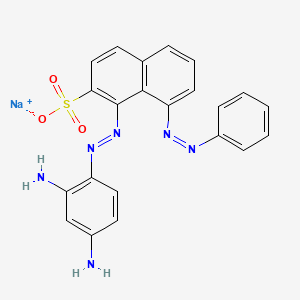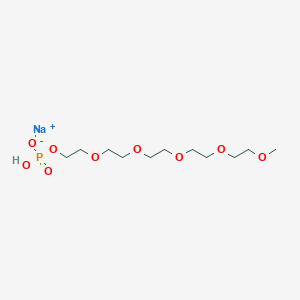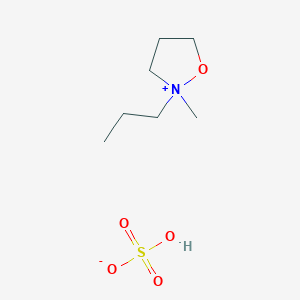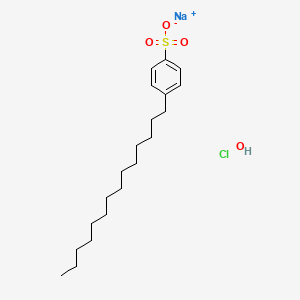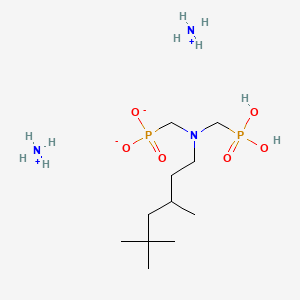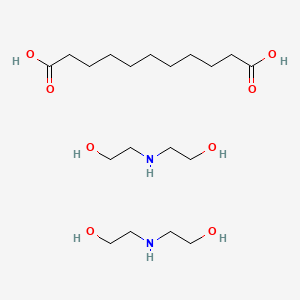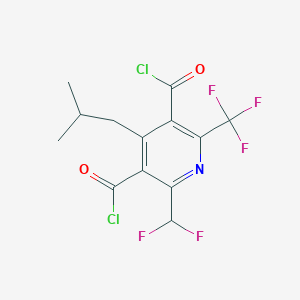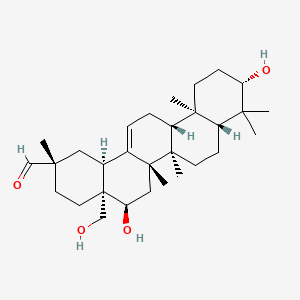
(9S)-6'-Methoxycinchonan-9-ol monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinidine monohydrobromide is a salt form of quinidine, an alkaloid derived from the bark of the Cinchona tree. Quinidine is a class IA antiarrhythmic agent used to treat heart rhythm disturbances, such as atrial fibrillation and ventricular arrhythmias . It is a diastereomer of quinine, an antimalarial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinidine is typically synthesized from quinine through a base-catalyzed epimerization process . This method involves the conversion of quinine to quinidine using a strong base, such as sodium hydroxide, under controlled conditions. The reaction is followed by purification steps to isolate quinidine.
Industrial Production Methods
In industrial settings, quinidine is produced through a similar epimerization process, but on a larger scale. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to quinidine using base-catalyzed epimerization. The final product is then purified and crystallized to obtain quinidine monohydrobromide .
Analyse Chemischer Reaktionen
Types of Reactions
Quinidine undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Quinidine can be reduced to form dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, such as the formation of quinidine derivatives by reacting with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.
Major Products Formed
Oxidation: Quinidine N-oxide
Reduction: Dihydroquinidine
Substitution: Various quinidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Quinidine monohydrobromide has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.
Biology: Studied for its effects on ion channels and cellular processes.
Medicine: Used to treat cardiac arrhythmias and studied for its potential anti-cancer properties.
Wirkmechanismus
Quinidine exerts its effects by blocking the fast inward sodium current (I_Na) in cardiac cells, leading to a decrease in myocardial excitability and conduction velocity . It also affects potassium and calcium channels, prolonging the action potential duration and reducing automaticity . These actions help to restore normal heart rhythm and prevent arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: An antimalarial agent and diastereomer of quinidine.
Hydroquinidine: A derivative of quinidine with similar antiarrhythmic properties.
Dihydroquinidine: A reduced form of quinidine with similar pharmacological effects
Uniqueness
Quinidine is unique due to its specific action on sodium channels and its use as a class IA antiarrhythmic agent. Unlike quinine, which is primarily used to treat malaria, quinidine is specifically used for cardiac arrhythmias . Hydroquinidine and dihydroquinidine share similar properties but differ in their pharmacokinetics and potency .
Eigenschaften
CAS-Nummer |
6363-60-6 |
|---|---|
Molekularformel |
C20H25BrN2O2 |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 |
InChI-Schlüssel |
HDZGBIRSORQVNB-VJAUXQICSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
